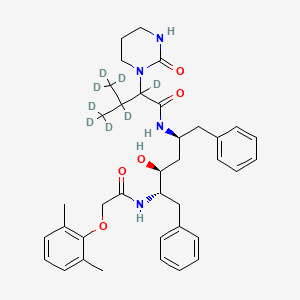

Lopinavir-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

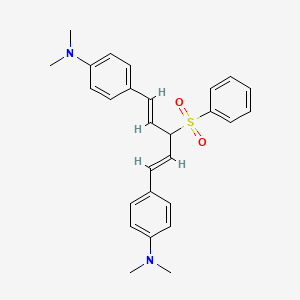

Lopinavir-d8 is a deuterium-labeled version of Lopinavir . Lopinavir is a potent HIV-1 protease inhibitor, which means it inhibits the replication of clinical isolates of HIV-1 .

Synthesis Analysis

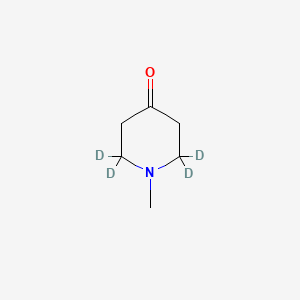

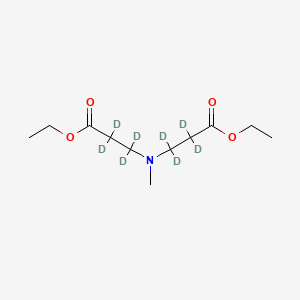

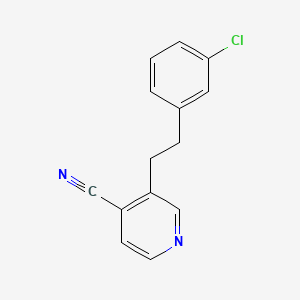

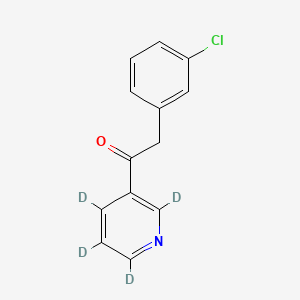

Lopinavir-d8 is intended for use as an internal standard for the quantification of Lopinavir by GC- or LC-MS . The synthesis of Lopinavir and its related substances has been observed during the manufacturing process of Lopinavir in the laboratory .Molecular Structure Analysis

The molecular structure of Lopinavir-d8 is similar to that of Lopinavir, with the difference being the presence of deuterium .Chemical Reactions Analysis

Lopinavir-d8, like Lopinavir, is a peptidomimetic molecule. It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease .Physical And Chemical Properties Analysis

Lopinavir-d8 has a molecular weight of 636.85 and a molecular formula of C37H40D8N4O5 . It is a solid substance that is slightly soluble in chloroform and methanol .Scientific Research Applications

COVID-19 Treatment : Lopinavir combined with Ritonavir has been evaluated for its potential efficacy in treating COVID-19. Studies have assessed their role in various treatment regimens, often in combination with other medications like hydroxychloroquine or interferon-beta (Kupferschmidt & Cohen, 2020) (Horby et al., 2020).

HIV Treatment : Lopinavir/Ritonavir has demonstrated efficacy in the treatment of HIV-1 infection. It is noted for its high genetic barrier to resistance and is beneficial in both antiretroviral-naïve and -experienced patients (Kempf et al., 2004) (Chandwani & Shuter, 2008).

Pharmacokinetics : Studies have explored the pharmacokinetics of Lopinavir, including factors like patient characteristics that influence its plasma concentrations (van der Leur et al., 2006).

Nanostructured Lipidic Carriers : Research has been conducted on the development of nanostructured lipidic carriers of Lopinavir for brain targeting to reduce HIV-associated neurocognitive disorder (Garg et al., 2019).

Drug Resistance and Safety : Investigations have been made into the incidence of drug resistance in HIV treatments involving Lopinavir/Ritonavir, with findings suggesting a lower resistance compared to other treatments (Delaugerre et al., 2009).

Combination Therapies : Studies have assessed Lopinavir/Ritonavir in combination with other drugs, examining their effectiveness in various therapeutic strategies, including for diseases like SARS (Chu et al., 2004).

Anticancer Potential : A novel NO-releasing derivative of Lopinavir, Lopinavir-NO, has been found to have a stronger anticancer action than Lopinavir in vitro and in vivo, suggesting its potential for treating melanoma (Paskaš et al., 2019).

Mechanism of Action

properties

IUPAC Name |

2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1/i1D3,2D3,25D,34D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHKTHWMRKYKJE-JOYHXWCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)